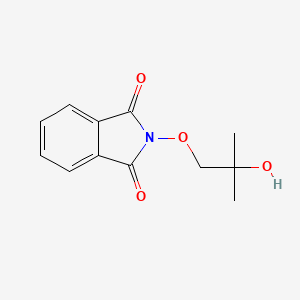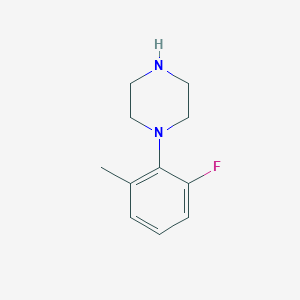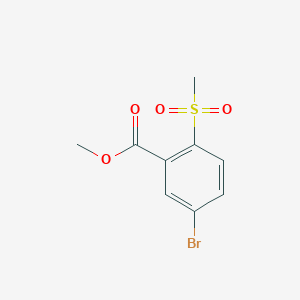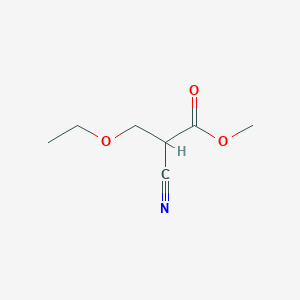![molecular formula C28H28N4O8 B11716257 2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11716257.png)
2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) is a complex organic compound known for its unique structural properties. This compound contains two diaza-crown units, which are known for their ability to form stable complexes with various ions, making them useful in a variety of chemical applications .
Preparation Methods
The synthesis of 2,2’-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) typically involves the reaction of 1,7-dioxa-4,10-diazacyclododecane with phthalic anhydride under specific conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at a controlled temperature. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biologically relevant ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as ion-selective membranes
Mechanism of Action
The mechanism by which this compound exerts its effects involves the formation of stable complexes with metal ions. The diaza-crown units in the compound act as ligands, binding to the metal ions and stabilizing them. This interaction can influence various molecular pathways, depending on the specific metal ion involved .
Comparison with Similar Compounds
Similar compounds include other diaza-crown ethers and phthalimide derivatives. Compared to these compounds, 2,2’-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) is unique due to its specific structural arrangement, which allows for the formation of highly stable complexes with a wide range of metal ions .
Some similar compounds include:
- 1,7-dioxa-4,10-diazacyclododecane
- Phthalimide derivatives
- Other diaza-crown ethers
Properties
Molecular Formula |
C28H28N4O8 |
|---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
2-[2-[10-[2-(1,3-dioxoisoindol-2-yl)acetyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-2-oxoethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H28N4O8/c33-23(17-31-25(35)19-5-1-2-6-20(19)26(31)36)29-9-13-39-15-11-30(12-16-40-14-10-29)24(34)18-32-27(37)21-7-3-4-8-22(21)28(32)38/h1-8H,9-18H2 |
InChI Key |
UCXNQBVYTNSIJN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN(CCOCCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11716187.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]prop-2-enoic acid](/img/structure/B11716191.png)

![1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11716199.png)

![sodium 3-nitro-1H,4H-[1,2,4]triazolo[3,2-c][1,2,4]triazin-4-one](/img/structure/B11716213.png)





![Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B11716250.png)
![ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate](/img/structure/B11716270.png)
